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molecular formula C15H11F3O2 B3022279 3-Methoxy-4'-trifluoromethylbenzophenone CAS No. 62810-40-6

3-Methoxy-4'-trifluoromethylbenzophenone

Cat. No. B3022279
M. Wt: 280.24 g/mol
InChI Key: VUEGCVXHZIMKLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05236952

Procedure details

52.6 g of 4-(benzyloxy)-3-methoxy-4'-(trifluoromethyl)benzhydrol (dissolved in 500 ml of methylene chloride) are treated within 10 minutes at 20° with 30.6 g of pyridinium chlorochromate and stirred at 20° for 2 hours. The precipitate formed is subsequently filtered and washed with methylene chloride. The filtrate is evaporated and the residue is chromatographed on 150 g of silica gel with methylene chloride. After recrystallization from methylene chloride/hexane, there is obtained 4-benzyloxy)-3-methoxy-4'-(trifluoromethyl)benzophenone of melting point 101°.
Quantity
30.6 g
Type
reactant
Reaction Step One
Name
4-(benzyloxy)-3-methoxy-4'-(trifluoromethyl)benzhydrol
Quantity
500 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.C(O[C:20]1[CH:37]=[CH:36][C:23]([CH:24]([OH:35])[C:25]2[CH:30]=[CH:29][C:28]([C:31]([F:34])([F:33])[F:32])=[CH:27][CH:26]=2)=[CH:22][C:21]=1[O:38][CH3:39])C1C=CC=CC=1>>[CH3:39][O:38][C:21]1[CH:22]=[C:23]([CH:36]=[CH:37][CH:20]=1)[C:24]([C:25]1[CH:30]=[CH:29][C:28]([C:31]([F:32])([F:34])[F:33])=[CH:27][CH:26]=1)=[O:35] |f:0.1|

Inputs

Step One
Name
Quantity
30.6 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
4-(benzyloxy)-3-methoxy-4'-(trifluoromethyl)benzhydrol
Quantity
500 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C(C2=CC=C(C=C2)C(F)(F)F)O)C=C1)OC

Conditions

Stirring
Type
CUSTOM
Details
stirred at 20° for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is subsequently filtered
WASH
Type
WASH
Details
washed with methylene chloride
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on 150 g of silica gel with methylene chloride
CUSTOM
Type
CUSTOM
Details
After recrystallization from methylene chloride/hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=C(C(=O)C2=CC=C(C=C2)C(F)(F)F)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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